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Introduction

Fructose-1-phosphate kinase (FruK), also known as 1-phosphofructokinase (EC 2.7.1.56), is a
key enzyme in fructose metabolism in Escherichia coli.[1][2] It catalyzes the ATP-dependent
phosphorylation of fructose-1-phosphate to fructose-1,6-bisphosphate.[1][3] This enzyme is
crucial for the metabolic pathway that allows E. coli to utilize fructose as a sole carbon source.
[2][4] The overexpression and purification of FruK are essential for various applications,
including structural biology, enzyme kinetics studies, and for its use in enzymatic assays to
measure fructose-1-phosphate concentrations in tissue extracts.[5] This document provides a
detailed protocol for the overexpression of the E. coli fruK gene using a T7 promoter-based
expression system and a subsequent two-step purification procedure.

Principle of the Method

The protocol is based on the method described by Veiga-da-Cunha et al. (2000). The open
reading frame of the fruK gene is cloned into a pET expression vector, such as pET3a, which
allows for high-level protein expression under the control of a T7 promoter.[5][6] The vector is
transformed into an E. coli expression strain, like BL21(DE3). Protein expression is induced by
the addition of Isopropyl B-D-1-thiogalactopyranoside (IPTG). The purification protocol involves
cell lysis, followed by ammonium sulfate precipitation to partially purify and concentrate the
enzyme, and subsequent anion-exchange chromatography on DEAE-Sepharose to achieve
high purity.[5] The resulting purified FruK can yield over 50 mg per liter of culture.[5]
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Experimental Protocols

Protocol 1: Gene Cloning and Expression Vector
Construction

This protocol describes the cloning of the E. coli fruK gene into a pET expression vector.

Primer Design: Design forward and reverse primers for the amplification of the fruK open
reading frame (Gene name: fruK or fpk, UniProt ID: POAEWD9).[1] Incorporate restriction sites
(e.g., Ndel and BamHl]) into the primers for directional cloning into the pET vector.

PCR Amplification: Perform PCR using genomic DNA isolated from E. coli K12 strain as the
template.

o Reaction Mix: 50 L total volume containing 100 ng genomic DNA, 0.5 uM of each primer,
200 uM dNTPs, 1x PCR buffer, and 1 unit of a high-fidelity DNA polymerase.

o Cycling Conditions: 95°C for 5 min, followed by 30 cycles of (95°C for 30 s, 55-65°C for 30
s, 72°C for 1 min), and a final extension at 72°C for 10 min.

Vector and Insert Preparation: Digest both the PCR product and the pET3a vector with Ndel
and BamHI restriction enzymes. Purify the digested products using a gel extraction Kkit.

Ligation: Ligate the digested fruK insert into the prepared pET3a vector using T4 DNA ligase.

Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5a).
Plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).

Verification: Screen colonies by colony PCR and confirm the correct insertion by restriction
digestion of purified plasmid DNA and subsequent DNA sequencing.

Protocol 2: Overexpression of FruK

o Transformation: Transform the verified pET3a-fruK plasmid into an E. coli expression strain
such as BL21(DE3).

» Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing
ampicillin (100 pg/mL). Grow overnight at 37°C with shaking at 250 rpm.
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e Main Culture: Inoculate 1 L of LB medium (with ampicillin) with the overnight starter culture to
an initial ODsoo of 0.05-0.1.

o Growth: Grow the culture at 37°C with vigorous shaking until the ODsoo reaches 0.6-0.8.

¢ Induction: Cool the culture to room temperature and induce protein expression by adding
IPTG to a final concentration of 0.4 mM.

o Expression: Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C for
improved protein solubility.

e Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard
the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 3: Purification of FruK

This protocol details a two-step purification process involving ammonium sulfate precipitation
and anion-exchange chromatography.[5]

e Cell Lysis:

o Resuspend the cell pellet from 1 L of culture in 40 mL of Lysis Buffer (50 mM Tris-HCI pH
7.8, 5 mM MgClz, 1 mM EDTA, 1 mM DTT, and 1 mM Phenylmethylsulfonyl fluoride
(PMSF)).

o Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by
using a French press.

o Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the
supernatant (crude extract).

e Ammonium Sulfate Precipitation:

o Slowly add solid ammonium sulfate to the crude extract at 4°C with gentle stirring to
achieve 40% saturation. Stir for 30 minutes.

o Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.
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o Add more solid ammonium sulfate to the supernatant to bring the saturation to 65%. Stir
for 30 minutes.

o Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

o Resuspend the pellet, which contains the FruK, in a minimal volume (e.g., 10 mL) of Buffer
A (20 mM Tris-HCI pH 7.8, 1 mM MgClz, 0.1 mM EDTA, 1 mM DTT).

o Dialyze the resuspended pellet against 2 L of Buffer A overnight at 4°C with one buffer
change.

e Anion-Exchange Chromatography:
o Equilibrate a DEAE-Sepharose column (e.g., 20 mL bed volume) with Buffer A.
o Load the dialyzed sample onto the column.
o Wash the column with 3-5 column volumes of Buffer A to remove unbound proteins.

o Elute the bound proteins with a linear gradient of 0-0.5 M KCI in Buffer A over 10 column
volumes.

o Collect fractions (e.g., 2 mL each) and measure the absorbance at 280 nm.

e Analysis and Storage:

o

Analyze the fractions for FruK activity using an appropriate enzyme assay.

[¢]

Analyze the purity of the active fractions by SDS-PAGE.

[¢]

Pool the purest and most active fractions.

[e]

Concentrate the pooled fractions if necessary and dialyze against a suitable storage buffer
(e.g., Buffer A with 20% glycerol).

[e]

Store the purified enzyme at -80°C.

Data Presentation
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Table 1: Purification Summary for E. coli Fructose-1-Phosphate Kinase

o Total Total Specific .

Purification . . o ] Purification
Protein Activity Activity Yield (%)

Step . Fold
(mg) (Units) (U/mg)

Crude Extract 800 1600 2.0 100 1

Ammonium

Sulfate (40- 200 1440 7.2 90 3.6

65%)

DEAE-
55 1100 20.0 69 10

Sepharose

Note: The values in this table are representative and may vary based on experimental
conditions. A yield of over 50 mg of purified protein per liter of culture has been reported.[5]
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Caption: Fructose uptake and initial metabolism pathway in E. coli.

Workflow for FruK Overexpression and Purification
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Caption: Experimental workflow for FruK cloning, overexpression, and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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